6-Chloro-12H-benzo[a]phenothiazin-5-ol
Description
Properties
CAS No. |
63776-28-3 |
|---|---|
Molecular Formula |
C16H10ClNOS |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
6-chloro-12H-benzo[a]phenothiazin-5-ol |
InChI |
InChI=1S/C16H10ClNOS/c17-13-15(19)10-6-2-1-5-9(10)14-16(13)20-12-8-4-3-7-11(12)18-14/h1-8,18-19H |
InChI Key |
CURANAIKMOMPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C2O)Cl)SC4=CC=CC=C4N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with several benzophenothiazine and diazaphenothiazine derivatives (Fig. 10.5, 11–14 in ). Key analogues include:
Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at position 6 in 6-Chloro-12H-benzo[a]phenothiazin-5-ol acts as an electron-withdrawing group, increasing electrophilicity compared to methyl-substituted analogues like 5-Methyl-12H-benzo-3,6-diazaphenothiazinium chloride. This enhances its reactivity in charge-transfer interactions but may reduce bioavailability due to increased hydrophobicity .
- Diazaphenothiazines: Compounds such as benzo-3,6-diazaphenothiazinium salts (Fig. 12) incorporate additional nitrogen atoms, improving water solubility and binding affinity to nucleic acids. In contrast, the hydroxyl group in this compound facilitates hydrogen bonding, which is critical for targeting enzymes like topoisomerases .
- Biological Activity: While 5-Methyl-12H-benzo-3,6-diazaphenothiazinium chloride shows promising anticancer activity, the chloro and hydroxyl groups in this compound may confer broader antimicrobial properties, as seen in related quinonaphthothiazines (Fig. 14) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-12H-benzo[a]phenothiazin-5-ol, and what key reagents/conditions ensure reproducibility?
- Methodological Answer : The compound can be synthesized via condensation reactions involving lawsone (2-hydroxy-1,4-naphthoquinone) and substituted phenylenediamines under acidic or neutral conditions. Key steps include:
- Reagent Optimization : Use of sodium acetate as a mild base to facilitate cyclization .
- Solvent Systems : Benzene or DMF mixtures for controlled reaction kinetics .
- Chlorination : Post-synthetic chlorination via phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro substituent .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Combine UV-Vis (λmax ~450 nm for quinonoid systems) , FTIR (C-Cl stretch at ~750 cm⁻¹), and NMR (aromatic proton splitting patterns in <sup>1</sup>H NMR; <sup>13</sup>C shifts for chlorine-substituted carbons) .
- Elemental Analysis : Verify %C, %H, %N, and %Cl deviations (<±0.3%) to confirm stoichiometry .
- Chromatography : Use HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?
- Methodological Answer :
- Contradiction Analysis : For ambiguous <sup>13</sup>C NMR signals (e.g., overlapping quinone and aromatic carbons), employ 2D techniques like HSQC or HMBC to assign connectivity .
- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms) by determining crystal structures .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What strategies optimize the bioactivity of this compound derivatives while maintaining synthetic feasibility?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C-7 or C-12 to enhance redox activity .
- Heterocyclic Hybrids : Synthesize pyridazine or thiadiazole conjugates via Suzuki coupling or nucleophilic substitution (e.g., using PdCl₂(dppb) catalysts) .
- Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with target enzymes (e.g., EGFR or HSP70) .
Q. How do reaction conditions influence the regioselectivity of chlorination in benzo[a]phenothiazin-5-ol derivatives?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Chlorination at electron-rich positions (C-6) dominates under mild conditions (e.g., SOCl₂ at 25°C), while harsh conditions (POCl₃ reflux) may yield thermodynamically stable isomers .
- Solvent Effects : Polar aprotic solvents (DMF) favor electrophilic substitution at para positions relative to the hydroxyl group .
Experimental Design & Data Analysis
Q. What experimental frameworks are recommended for studying the redox behavior of this compound?
- Methodological Answer :
- Cyclic Voltammetry : Use a three-electrode system (glassy carbon working electrode) in acetonitrile/TBAP to measure oxidation potentials (Epa) .
- Controlled Atmosphere : Conduct experiments under nitrogen to prevent oxygen interference .
- Data Interpretation : Correlate Epa values with HOMO-LUMO gaps from computational studies .
Q. How can researchers address low yields in multi-step syntheses of this compound analogs?
- Methodological Answer :
- Intermediate Stabilization : Protect reactive hydroxyl groups with acetyl or benzyl ethers during chlorination .
- Catalyst Screening : Test palladium/copper systems for cross-coupling steps to improve efficiency .
- Workflow Automation : Use flow chemistry to optimize temperature-sensitive steps (e.g., diazotization) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
